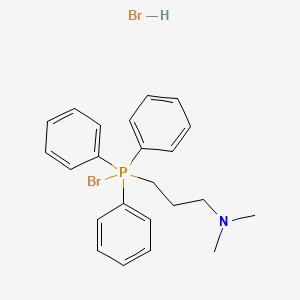
BDP FL hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BDP FL hydrazide is a bright and photostable dye commonly used in fluorescence microscopy and fluorescence polarization assays. It is known for its high quantum yield and excellent photostability, making it a valuable tool in various scientific research applications. The hydrazide group in this compound allows for easy conjugation with carbonyl compounds such as aldehydes and ketones .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
BDP FL hydrazide is synthesized through a series of chemical reactions involving the introduction of a hydrazide group to the BDP FL dye. The synthesis typically involves the following steps:
Formation of BDP FL Dye: The initial step involves the synthesis of the BDP FL dye, which is a boron-dipyrromethene (BODIPY) derivative. This step includes the reaction of pyrrole with a boron-containing reagent under controlled conditions.
Introduction of Hydrazide Group: The BDP FL dye is then reacted with hydrazine or a hydrazine derivative to introduce the hydrazide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Análisis De Reacciones Químicas
Types of Reactions
BDP FL hydrazide undergoes various chemical reactions, including:
Conjugation Reactions: The hydrazide group reacts with carbonyl compounds (aldehydes and ketones) to form hydrazone bonds. .
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in typical applications.
Common Reagents and Conditions
Reagents: Common reagents include aldehydes, ketones, and hydrazine derivatives.
Conditions: Reactions are typically carried out in polar organic solvents such as DMSO or DMF at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions are hydrazone derivatives, which are used in various labeling and detection applications .
Aplicaciones Científicas De Investigación
BDP FL hydrazide is widely used in scientific research due to its unique properties:
Chemistry: Used as a fluorescent probe for detecting carbonyl compounds in chemical reactions.
Biology: Employed in fluorescence microscopy for imaging cellular structures and processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect specific biomolecules.
Industry: Applied in the development of fluorescent sensors and assays for quality control and research .
Mecanismo De Acción
BDP FL hydrazide exerts its effects through the formation of hydrazone bonds with carbonyl compounds. The hydrazide group reacts with aldehydes and ketones to form stable hydrazone linkages, which can be detected through fluorescence. The high quantum yield and photostability of this compound make it an excellent choice for fluorescence-based applications .
Comparación Con Compuestos Similares
Similar Compounds
BDP 581/591 hydrazide: Another BODIPY derivative with similar properties but different emission spectra.
Cyanine5.5 amine: A far-red emitting fluorescent dye with an amino group for conjugation.
TAMRA azide: A fluorescent dye with an azide group for click chemistry applications
Uniqueness of BDP FL Hydrazide
This compound stands out due to its high quantum yield, excellent photostability, and suitability for FAM channel applications. Its ability to form stable hydrazone bonds with carbonyl compounds makes it a versatile tool in various scientific research fields .
Propiedades
Fórmula molecular |
C14H18BClF2N4O |
|---|---|
Peso molecular |
342.58 g/mol |
Nombre IUPAC |
[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]azanium;chloride |
InChI |
InChI=1S/C14H17BF2N4O.ClH/c1-9-7-10(2)20-13(9)8-12-4-3-11(5-6-14(22)19-18)21(12)15(20,16)17;/h3-4,7-8H,5-6,18H2,1-2H3,(H,19,22);1H |
Clave InChI |
YNMWMJPDWBHUBG-UHFFFAOYSA-N |
SMILES canónico |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)N[NH3+])C)C)(F)F.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


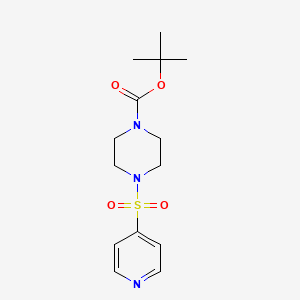

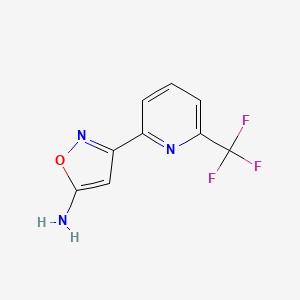
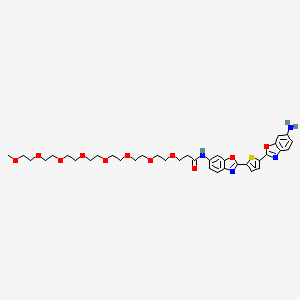
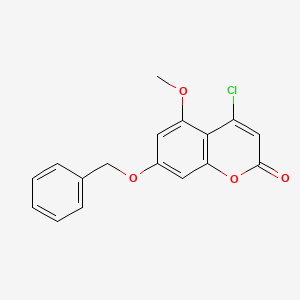
![6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine](/img/structure/B13708384.png)
![4,6-Dichlorobenzo[d][1,3]dioxole](/img/structure/B13708394.png)
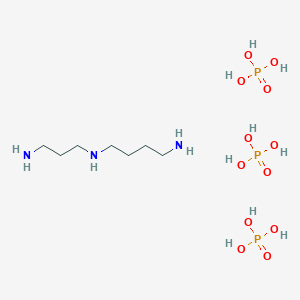

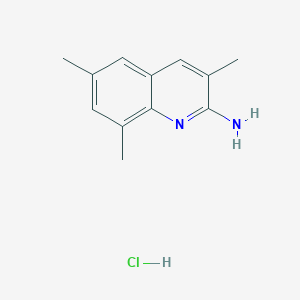

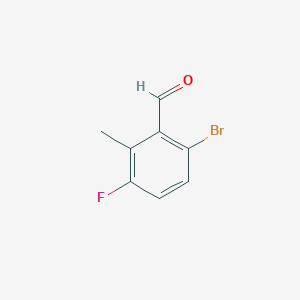
![Methyl (2S,4R)-1-Cbz-4-[(methylsulfonyl)oxy]pyrrolidine-2-carboxylate](/img/structure/B13708448.png)
